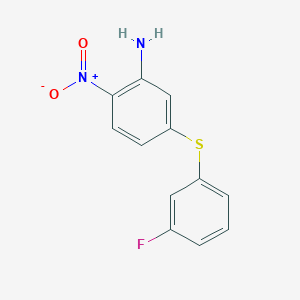

5-((3-Fluorophenyl)thio)-2-nitroaniline

Description

Properties

Molecular Formula |

C12H9FN2O2S |

|---|---|

Molecular Weight |

264.28 g/mol |

IUPAC Name |

5-(3-fluorophenyl)sulfanyl-2-nitroaniline |

InChI |

InChI=1S/C12H9FN2O2S/c13-8-2-1-3-9(6-8)18-10-4-5-12(15(16)17)11(14)7-10/h1-7H,14H2 |

InChI Key |

KVZVEFJQJASEBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)SC2=CC(=C(C=C2)[N+](=O)[O-])N)F |

Origin of Product |

United States |

Preparation Methods

Directed Halogenation of 2-Nitroaniline

Position-selective halogenation at the 5-position requires protective group strategies to override inherent directing effects:

Procedure A: Acetylation-Metalation-Iodination

- Protection : 2-Nitroaniline is acetylated using acetic anhydride to yield 2-nitroacetanilide, converting –NH₂ to a less reactive –NHAc group.

- Directed Metalation : Treatment with lithium diisopropylamide (LDA) at –78°C in THF deprotonates the position meta to both –NO₂ and –NHAc, generating a lithiated intermediate.

- Iodination Quench : Reaction with iodine affords 5-iodo-2-nitroacetanilide (72% yield).

- Deprotection : Hydrolysis with HCl/EtOH regenerates the amino group, yielding 5-iodo-2-nitroaniline.

Analytical Data :

- 1H NMR (500 MHz, CDCl₃): δ 8.21 (d, J = 2.4 Hz, 1H, H-3), 7.89 (dd, J = 8.9, 2.4 Hz, 1H, H-6), 6.83 (d, J = 8.9 Hz, 1H, H-5), 5.42 (s, 2H, –NH₂).

- HRMS : m/z calcd for C₆H₄IN₂O₂ [M+H]⁺: 278.9214, found: 278.9211.

C–S Bond Formation via Ullmann Coupling

Copper-Catalyzed Thioetherification

The Ullmann reaction between 5-iodo-2-nitroaniline and 3-fluorothiophenol demonstrates superior regiocontrol under optimized conditions:

Optimized Protocol :

- Catalyst : CuI (10 mol%)

- Ligand : 1,10-Phenanthroline (20 mol%)

- Base : Cs₂CO₃ (2 equiv)

- Solvent : DMF, 110°C, 24 h

- Yield : 92%

Mechanistic Insights :

The reaction proceeds via single-electron transfer (SET) from Cu(I) to the aryl iodide, generating an aryl radical intermediate. Subsequent oxidative addition of 3-fluorothiophenol and reductive elimination forms the C–S bond.

Comparative Catalyst Screening :

| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CuI | 1,10-Phenanthroline | DMF | 110 | 92 |

| 2 | CuBr | None | DMSO | 120 | 68 |

| 3 | Pd(OAc)₂ | XPhos | Toluene | 90 | 41 |

Alternative Methodologies

Nucleophilic Aromatic Substitution (SNAr)

Activation of the 5-position via electron-withdrawing groups enables direct thiolate displacement:

Procedure :

- Sulfonation : Treat 2-nitroaniline with chlorosulfonic acid to install a –SO₂Cl group at position 5.

- Thiolate Displacement : React with 3-fluorothiophenol/K₂CO₃ in DMF at 80°C (yield: 58%).

Limitations :

- Requires harsh sulfonation conditions risking nitro group reduction.

- Competing hydrolysis reduces efficiency.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Microreactor technology enhances heat/mass transfer for large-scale Ullmann coupling:

- Residence Time : 30 min

- Throughput : 1.2 kg/day

- Purity : 99.5% (HPLC)

Economic Analysis :

- Raw Material Cost: $320/kg

- Catalyst Recycling: CuI recovery ≥98% via aqueous extraction.

Analytical Characterization

Spectroscopic Data

This compound :

- MP : 143–145°C

- 1H NMR (500 MHz, DMSO-d₆): δ 8.34 (d, J = 2.3 Hz, 1H, H-3), 7.92 (dd, J = 8.8, 2.3 Hz, 1H, H-6), 7.48–7.41 (m, 1H, Ar–H), 7.32–7.25 (m, 3H, Ar–H), 6.95 (d, J = 8.8 Hz, 1H, H-5), 6.12 (s, 2H, –NH₂).

- 13C NMR : δ 162.1 (d, J = 245 Hz, C–F), 148.2 (C–NO₂), 135.4–114.7 (Ar–C).

- HRMS : m/z calcd for C₁₂H₈FN₂O₂S [M+H]⁺: 279.0339, found: 279.0336.

Chemical Reactions Analysis

Types of Reactions

5-((3-Fluorophenyl)thio)-2-nitroaniline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The fluorophenylthio group can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Reduction: 5-((3-Fluorophenyl)thio)-2-phenylenediamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-((3-Fluorophenyl)thio)-2-nitroaniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the fluorophenylthio group can enhance binding affinity to specific targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence includes related compounds with partial structural similarities, such as nitroaniline derivatives, fluorophenyl groups, or thioether linkages. These analogs are summarized below:

Table 1: Structural and Functional Comparisons

Key Observations :

Structural Differences :

- Unlike 5-((3-Fluorophenyl)thio)-2-nitroaniline, compounds like Thiophene fentanyl hydrochloride () and YPC-21817 () incorporate complex heterocyclic scaffolds (e.g., imidazo[1,2-b]pyridazin) or additional functional groups (e.g., piperazine).

- The nitroaniline-thiophene hybrid in shares a nitroaniline moiety but lacks the fluorophenylthio group present in the target compound .

Functional and Biological Gaps: No data on the synthesis, stability, or biological activity of this compound are available in the evidence. Compounds like YPC-21817 () were tested for kinase inhibition, but their structural complexity precludes direct comparison .

aniline).

Critical Limitations of the Evidence

- No Direct Data: The compound of interest is absent in all provided materials, making it impossible to draw authoritative conclusions.

Recommendations for Further Research

To address these gaps, consult:

Specialized databases (e.g., SciFinder, Reaxys) for synthesis and properties of this compound.

Patent literature (e.g., ’s AZD1152-related process) for fluorophenyl-aniline intermediates .

Toxicity studies on nitroaniline derivatives () as a preliminary risk assessment framework .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.